molecular formula C10H9FO3 B1394442 Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate CAS No. 1287218-43-2

Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate

Cat. No. B1394442
M. Wt: 196.17 g/mol
InChI Key: ZUWUXFWWSPNMCA-UHFFFAOYSA-N
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Description

“Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate” is a chemical compound with the molecular formula C10 H9 F O3 and a molecular weight of 196.18 . It falls under the category of esters .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate” is represented by the formula C10 H9 F O3 . This indicates that the molecule is composed of 10 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms .

Scientific Research Applications

Chiral Resolution Reagent

Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate demonstrates utility as a chiral resolution reagent. Particularly, it is used in the synthesis of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound that reacts with α-chiral primary and secondary amines through regioselective ring-opening. This process enables the identification and quantification of diastereomeric products using various NMR techniques and HPLC, highlighting its versatility as a reagent for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Stereoselective Oxirane Formation

The compound plays a crucial role in stereoselective oxirane formation. Research has shown its application in obtaining high chemical yield and diastereoselectivity when reacting diazomethane with certain ketones. This process is vital in the synthesis of various sulfur-free tertiary α-(fluoromethyl)carbinols, after appropriate modifications of the sulfinyl group and oxirane ring. The compound's structure has been established through methods like X-ray analysis, underscoring its significance in synthetic chemistry (Bravo et al., 1994).

Fluorinated Chiron Synthesis

It is also integral in the synthesis of fluorinated chirons, specifically in the production of optically pure 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane. This synthesis process involves regio- and stereo-selective openings of the oxirane ring with nucleophiles, leading to the formation of several useful derivatives. Such chirons are valuable in asymmetric synthesis, as they provide a basis for creating compounds with specific spatial arrangements, which is crucial in many areas of medicinal chemistry (Arnone et al., 1992).

Synthesis of Fluorinated Chirons

Additional research highlights the synthesis of fluorinated chirons using this compound. The influence of reaction conditions on chemo- and stereoselectivity has been studied extensively. It includes reactions on the chiral auxiliary and oxirane ring opening by various nucleophiles. The structural elucidation of products from these reactions offers insights into the potential applications of these chirons in pharmaceuticals and other scientific fields (Arnone et al., 1995).

Safety And Hazards

“Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate” is classified as an irritant . Further safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

methyl 3-(2-fluorophenyl)oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-13-10(12)9-8(14-9)6-4-2-3-5-7(6)11/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWUXFWWSPNMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RK Tak, M Kumar, M Nazish, TK Menapara… - New Journal of …, 2018 - pubs.rsc.org
New recyclable chiral salen complexes Cr(III)1–7 were synthesized from various macrocyclic chiral ligands having multistereogenic chiral centers which work synergistically to give the …
Number of citations: 3 pubs.rsc.org
R Tak, M Kumar, T Menapara, MK Choudhary… - …, 2017 - Wiley Online Library
Chiral macrocyclic Cr III salen complexes have been synthesized, characterized, and used as catalysts in the asymmetric aminolysis of aromatic ester epoxides with various anilines to …

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